(1E)-1-Hexenylbenzene
Overview
Description
(1E)-1-Hexenylbenzene is an organic compound characterized by the presence of a hexenyl group attached to a benzene ring. This compound is part of the larger family of alkenylbenzenes, which are known for their diverse chemical properties and applications. The structure of this compound includes a double bond between the first and second carbon atoms of the hexenyl chain, with the benzene ring attached to the first carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1E)-1-Hexenylbenzene can be synthesized through various methods, including:
Heck Reaction: This palladium-catalyzed coupling reaction between an aryl halide and an alkene is a common method for synthesizing alkenylbenzenes. The reaction typically requires a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide.
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with 1-bromo-1-hexene. This reaction is carried out in an anhydrous ether solvent and requires careful control of temperature and reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale Heck reactions due to their efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (1E)-1-Hexenylbenzene undergoes various chemical reactions, including:
Oxidation: The double bond in the hexenyl chain can be oxidized using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diols or ketones.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can convert this compound to hexylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Diols, ketones.
Reduction: Hexylbenzene.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
(1E)-1-Hexenylbenzene has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex alkenylbenzenes and related compounds.
Biology: Studied for its potential biological activity, including its effects on cell signaling pathways and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of (1E)-1-Hexenylbenzene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The double bond in the hexenyl chain can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Styrene: Similar structure with a vinyl group attached to a benzene ring.
1-Phenyl-1-butene: Similar structure with a butenyl group attached to a benzene ring.
1-Phenyl-1-pentene: Similar structure with a pentenyl group attached to a benzene ring.
Uniqueness: (1E)-1-Hexenylbenzene is unique due to the specific positioning of the double bond in the hexenyl chain and its resulting chemical properties
Properties
IUPAC Name |
[(E)-hex-1-enyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5-11H,2-4H2,1H3/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETWBQOXTBGBBN-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314975 | |
Record name | (1E)-1-Hexenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6111-82-6 | |
Record name | (1E)-1-Hexenylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6111-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1E)-1-Hexenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.